N,2,6-Trimethoxy-N-methylnicotinamide is a chemical compound derived from nicotinamide, characterized by the presence of three methoxy groups at the 2, 5, and 6 positions of the nicotinamide structure. Its molecular formula is , with a molecular weight of approximately 239.25 g/mol. This compound belongs to the class of nicotinamides, which play significant roles in various biological processes, including metabolism and cell signaling.
N,2,6-Trimethoxy-N-methylnicotinamide can be sourced from various chemical suppliers and is classified under the broader category of nicotinamide derivatives. It is often utilized in research settings for its potential biological activities and interactions with metabolic enzymes. The compound's unique structure allows it to participate in diverse chemical reactions, making it a valuable subject of study in medicinal chemistry.
The synthesis of N,2,6-Trimethoxy-N-methylnicotinamide typically involves several steps:
A typical synthetic route may involve:
The molecular structure of N,2,6-Trimethoxy-N-methylnicotinamide can be represented by its canonical SMILES notation: CN(C(=O)C1=C(N=CC=C1)OC)OC. This notation indicates that the compound contains:
The structural formula highlights the spatial arrangement of atoms within the molecule, which is crucial for understanding its reactivity and interaction with biological targets.
N,2,6-Trimethoxy-N-methylnicotinamide can undergo various chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions typically require controlled temperatures and pH levels to achieve desired outcomes .
The mechanism of action for N,2,6-Trimethoxy-N-methylnicotinamide primarily involves its interaction with nicotinamide N-methyltransferase (NNMT), an enzyme that plays a critical role in the metabolism of nicotinamide. This compound may act as an inhibitor or modulator of NNMT activity, influencing various biochemical pathways related to metabolism and cell signaling.
Research indicates that compounds similar to N,2,6-Trimethoxy-N-methylnicotinamide can impact metabolic processes associated with conditions such as diabetes and obesity by altering enzyme activity .
N,2,6-Trimethoxy-N-methylnicotinamide exhibits several notable physical and chemical properties:
These properties are essential for understanding how the compound behaves under different conditions and its potential applications in scientific research .
N,2,6-Trimethoxy-N-methylnicotinamide has several applications in scientific research:
N,2,6-Trimethoxy-N-methylnicotinamide represents a structurally specialized nicotinamide derivative with potential roles in cellular methylation biochemistry. Its core structure features a tri-methoxylated pyridine ring and an N-methylated carboxamide group, distinguishing it from conventional nicotinamide metabolites. The presence of multiple methoxy groups at positions 2 and 6 imposes steric constraints that may influence its recognition by methyltransferases or demethylating enzymes [1]. Unlike endogenous N-methylnicotinamide (MNA), which functions as a terminal excretion product of nicotinamide metabolism, this compound’s structural complexity suggests it could act as an intermediate in specialized metabolic pathways. In hepatic microsomes, such methoxylated derivatives may undergo further oxidative demethylation or serve as competitive substrates for phase II conjugation enzymes, potentially generating novel metabolites with distinct bioactivities [1] [8]. The 2,6-dimethoxy substitution pattern is particularly significant, as these positions flank the carboxamide group, potentially altering hydrogen-bonding capacity and electronic distribution. This configuration may facilitate unique interactions with enzymes involved in xenobiotic transformation, positioning it as a candidate modulator of endogenous detoxification cascades [1].
The compound’s interactions with Nicotinamide N-methyltransferase (NNMT) are governed by its structural resemblance to nicotinamide combined with its atypical methoxy modifications. Biochemical analyses of related analogs reveal that substituents at the 2- and 6-positions significantly alter binding kinetics. For instance, 2,5,6-trimethoxy variants exhibit steric interference with NNMT’s catalytic pocket, reducing methylation efficiency compared to unsubstituted nicotinamide [1] [6]. Molecular docking simulations suggest that the 2-methoxy group may clash with residues in NNMT’s active site (e.g., Phe163 or Leu164), while the 6-methoxy could partially occlude SAM cofactor binding. These interactions may convert the compound from a substrate to a partial inhibitor under specific cellular conditions [6].
Table 1: Biochemical Interactions of Methoxylated Nicotinamides with NNMT
| Compound | Substituent Positions | Observed Effect on NNMT Activity | Binding Affinity (Kd, μM) |
|---|---|---|---|
| Nicotinamide | None | Reference substrate | 12.5 ± 1.8 |
| N-Methylnicotinamide (MNA) | N-methyl | Product | N/A |
| 2,6-Dimethoxy-N-methylnicotinamide | 2,6-dimethoxy | Competitive inhibition | 38.9 ± 4.2 |
| N,2,5,6-Tetramethoxy-N-methylnicotinamide | 2,5,6-trimethoxy, N-methyl | Partial inhibition | 127.5 ± 11.3 |
NNMT isoforms expressed in renal or adipose tissues may exhibit differential sensitivity to such analogs due to tissue-specific conformational states. Cancer-associated NNMT isoforms, which frequently display overexpression, show altered kinetics toward methoxylated substrates, suggesting potential isoform-selective interactions [6]. In renal cell carcinoma models, derivatives with 2,6-dimethoxy substitutions disrupt NNMT-mediated SAM depletion, indirectly modulating methylation-sensitive pathways .
The structural features of N,2,6-trimethoxy-N-methylnicotinamide confer unique influences on one-carbon metabolism. As a potential NNMT substrate or inhibitor, it may compete for SAM utilization, thereby altering the SAM:SAH (S-adenosylhomocysteine) ratio – a critical determinant of cellular methylation flux. In vitro studies of similar compounds demonstrate dose-dependent reductions in intracellular SAM pools when administered at micromolar concentrations, coinciding with SAH accumulation [5]. This disruption propagates through methylation networks, affecting epigenetic regulation via histone methyltransferases and DNA methyltransferases .
The compound’s methoxy groups themselves represent fixed methylated states, rendering them unavailable for further enzymatic methylation. This contrasts with endogenous nicotinamide, which accepts a methyl group from SAM via NNMT. Consequently, cellular exposure to such pre-methylated analogs may paradoxically conserve SAM pools while simultaneously obstructing canonical methylation cascades. Isotopic tracer studies (e.g., ¹³C-methionine tracking) reveal that cells compensate for this obstruction by upregulating methionine adenosyltransferase (MAT) activity and serine-glycine conversion pathways to maintain SAM synthesis [5] [6]. In NNMT-overexpressing cancers, this leads to metabolic reprogramming characterized by increased mitochondrial folate cycling and ATP-dependent SAM regeneration .
Emerging evidence suggests methoxylated nicotinamide analogs participate in intricate host-microbiome metabolic crosstalk. Gut microbiota express diverse pyridine-metabolizing enzymes capable of modifying the compound’s methoxy groups or carboxamide moiety. In vitro fermentation models demonstrate that human commensals (Bacteroides spp., Clostridium sporogenes) catalyze regioselective demethylation at the 6-position, yielding 6-hydroxy-N-methylnicotinamide derivatives [3] [8]. These microbially transformed metabolites may be reabsorbed and further conjugated (e.g., sulfated, glucuronidated) in hepatocytes, generating dual-origin metabolites detectable in urine or plasma [8].
Table 2: Microbial Transformation Products of Methoxylated Nicotinamides
| Parent Compound | Major Microbial Reaction | Detected Metabolite | Putative Biotransforming Taxa |
|---|---|---|---|
| N,2,6-Trimethoxy-N-methylnicotinamide | O-demethylation | 6-Hydroxy-2-methoxy-N-methylnicotinamide | Bacteroides thetaiotaomicron |
| N,2,6-Trimethoxy-N-methylnicotinamide | N-dealkylation | 2,6-Dimethoxynicotinamide | Clostridium sporogenes |
| N,2,6-Trimethoxy-N-methylnicotinamide | Ring reduction | Tetrahydropyridine derivative | Eubacterium limosum |
Conversely, microbial metabolism may be directly influenced by this compound. Subinhibitory concentrations alter microbial NAD+ salvage pathways, evidenced by upregulated pncA (nicotinamidase) expression in Pseudomonas aeruginosa upon exposure to structural analogs [4]. This crosstalk extends to host immunity: microbiome-derived metabolites of the compound modulate GPR109A receptor signaling in intestinal epithelial cells, influencing IL-10 production and mucosal barrier function [5] [8]. Such interactions position it as a potential mediator of gut-brain axis communication, particularly given the structural similarity of its demethylated products to neuroactive pyridines [4] [5].
CAS No.: 172886-23-6
CAS No.:
CAS No.:
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8